2,3-Dichlorobiphenyl

Descripción general

Descripción

2,3-Dichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety . These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of chlorobiphenyls, including 2,3-dichlorobiphenyl, can be achieved through several methods. One common method involves the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that react with chlorinated benzene derivatives . Another method includes the use of phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide dibenzoate .

Industrial Production Methods: Industrial production of this compound often involves the Ullmann reaction, where chlorinated benzene derivatives are coupled in the presence of a copper catalyst . This method allows for the efficient production of various chlorobiphenyl isomers, including this compound.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dichlorobiphenyl undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of chlorine atoms, often through catalytic hydrogenation.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation is often performed using palladium or nickel catalysts under hydrogen gas.

Substitution: Reagents such as sodium hydroxide or ammonia are commonly used for nucleophilic substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

Toxicological Studies

2,3-Dichlorobiphenyl has been extensively studied for its toxicological effects. Research indicates that it can interact with biological systems, particularly through the aryl hydrocarbon receptor (AHR) pathway. This receptor is involved in the regulation of various genes responsible for xenobiotic metabolism.

- Case Study: AHR Pathway Interaction

A study demonstrated that exposure to this compound can activate the AHR pathway, leading to alterations in liver development in zebrafish embryos. This compound was shown to act as a partial agonist or antagonist of AHR, influencing the activity of cytochrome P450 enzymes involved in drug metabolism and detoxification processes .

Environmental Monitoring

Due to its persistence and bioaccumulation potential, this compound is often analyzed in environmental samples to assess pollution levels and ecological risks.

- Application: Analytical Chemistry

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for detecting and quantifying this compound in soil and water samples. These analyses help in understanding the distribution and degradation patterns of PCBs in various ecosystems .

Chemical Synthesis and Metabolism Studies

This compound serves as a precursor or model compound in synthetic organic chemistry and metabolic studies.

- Synthesis of Hydroxylated Metabolites

Research has shown that this compound can be metabolized into more complex compounds such as dihydroxylated biphenyls. These metabolites are important for studying the biochemical pathways involved in PCB degradation and toxicity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of chlorinated biphenyls is crucial for predicting their biological effects based on their chemical structure.

- Research Findings

The solid-state structures of various hydroxylated metabolites derived from this compound have been characterized using X-ray crystallography. These studies provide insights into how structural variations influence biological activity and toxicity .

Health Risk Assessments

Given its classification as a probable human carcinogen by agencies such as the Environmental Protection Agency (EPA), this compound is integral to health risk assessments related to PCB exposure.

Mecanismo De Acción

2,3-Dichlorobiphenyl exerts its effects through several mechanisms:

Comparación Con Compuestos Similares

- 2,4-Dichlorobiphenyl

- 2,5-Dichlorobiphenyl

- 3,4-Dichlorobiphenyl

- 4,4’-Dichlorobiphenyl

Comparison: 2,3-Dichlorobiphenyl is unique in its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity. For example, 2,4-dichlorobiphenyl and 2,5-dichlorobiphenyl have different positions of chlorine atoms, leading to variations in their chemical properties and environmental behavior . The specific substitution pattern of this compound makes it particularly useful for studying the effects of chlorine position on the behavior of polychlorinated biphenyls .

Actividad Biológica

2,3-Dichlorobiphenyl (2,3-DCB) is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic compounds known for their environmental persistence and potential health hazards. This compound has been studied for its biological activity, particularly its effects on neurotoxicity, endocrine disruption, and metabolic pathways in various organisms.

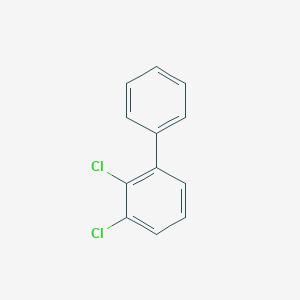

Chemical Structure and Properties

This compound is characterized by two benzene rings connected by a single bond, with chlorine atoms substituted at the 2 and 3 positions. Its chemical structure can be represented as follows:

The primary mechanism through which 2,3-DCB exerts its biological effects involves interaction with the aryl hydrocarbon receptor (AhR) . This receptor mediates various cellular responses to environmental contaminants. Binding of 2,3-DCB to AhR can lead to alterations in gene expression and disruption of normal cellular functions.

Neurotoxicity

Research indicates that 2,3-DCB can significantly affect dopamine levels in adrenal medulla cells. A study demonstrated that exposure to this compound decreased dopamine concentrations, suggesting potential neurotoxic effects that could influence behavior and physiological responses in exposed organisms.

Endocrine Disruption

2,3-DCB has been implicated in endocrine disruption, particularly in amphibians. Studies have shown that exposure can lead to intersex conditions in species such as Xenopus laevis, indicating that it may interfere with normal hormonal signaling pathways.

Metabolic Pathways

The metabolism of 2,3-DCB involves several biochemical transformations:

- Biotransformation : This compound undergoes various metabolic processes including hydroxylation and dechlorination. In human-relevant models like HepG2 cells, metabolites such as mono- and dihydroxylated forms have been identified .

- Environmental Persistence : 2,3-DCB is resistant to degradation in the environment, leading to bioaccumulation and prolonged ecological impact .

Table 1: Summary of Biological Effects of this compound

Case Studies

- Neurotoxicity Study : A laboratory experiment involving PC12 cells exposed to varying concentrations of 2,3-DCB demonstrated a dose-dependent decrease in dopamine levels. This study highlights potential implications for neurodevelopmental disorders associated with PCB exposure.

- Endocrine Disruption Research : In a field study assessing amphibian populations near contaminated water bodies, researchers observed a significant prevalence of intersex individuals correlated with higher concentrations of PCBs including 2,3-DCB. This finding underscores the ecological risks posed by this compound.

Propiedades

IUPAC Name |

1,2-dichloro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMKZKJEJBZBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073409 | |

| Record name | 2,3-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16605-91-7, 25512-42-9 | |

| Record name | 2,3-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016605917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0B721XXDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.